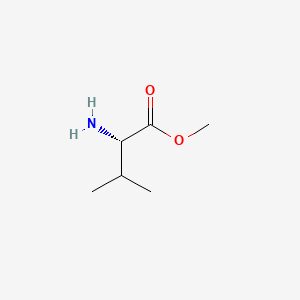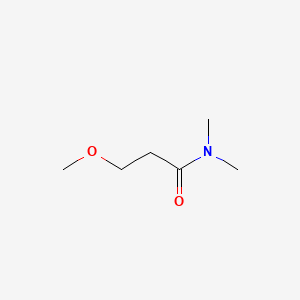
3-Methoxy-N,N-dimethylpropanamid
Übersicht
Beschreibung
Propanamide, 3-methoxy-N,N-dimethyl- is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
The exact mass of the compound Propanamide, 3-methoxy-N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propanamide, 3-methoxy-N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanamide, 3-methoxy-N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Lösungsmittel für die Polymerisation
3-Methoxy-N,N-dimethylpropanamid: wird als Lösungsmittel im Polymerisationsprozess verschiedener Polymere verwendet. Seine hohe Löslichkeit ist besonders vorteilhaft für schwerlösliche Polymere wie Polyamid (PA), Polyimid (PI), Polyamidimid (PAI) und Polyurethan (PU). Die amphiphile Natur der Verbindung ermöglicht es, Substanzen mit unterschiedlichen polaren Eigenschaften zu lösen, was sie zu einem hervorragenden Medium für die Polymersynthese macht .
Tintenstrahldrucker-Tinten
Die Verbindung dient als Lösungsmittel bei der Formulierung von Tinten für Tintenstrahldrucker. Ihr niedriger Kontaktwinkel und ihre hohe Benetzbarkeit gewährleisten, dass sich die Tinte gleichmäßig auf dem Material verteilt, was zu einer klaren und gleichmäßigen Druckqualität führt .
Beschichtungen
In der Beschichtungsindustrie wird This compound aufgrund seiner Fähigkeit, verschiedene Komponenten zu lösen, verwendet, wodurch die Anwendung und Haltbarkeit von Beschichtungen auf verschiedenen Oberflächen verbessert wird .
Klebstoffe
Die Lösemitteleigenschaften der Verbindung sind in Klebstoffformulierungen von Vorteil. Sie kann die Adhäsionseigenschaften verbessern, indem sie eine gleichmäßige Verteilung der Klebstoffkomponenten sicherstellt und die Klebstärke verbessert .
Reinigungsmittel
Als Lösungsmittel wird es auch in Reinigungsmitteln verwendet. Seine Wirksamkeit beim Lösen einer Vielzahl von Substanzen macht es für verschiedene Reinigungsanwendungen geeignet .
NMP-Ersatz
This compound: gilt als sichere Alternative zu N-Methyl-2-pyrrolidon (NMP), einem gängigen Lösungsmittel mit damit verbundenen Gesundheitsrisiken. Es bietet ein hohes Sicherheitsprofil ohne Kompromisse bei der Leistung .
DMF-Ersatz
Ähnlich verhält es sich als Ersatz für N,N-Dimethylformamid (DMF), ein weiteres weit verbreitetes Lösungsmittel mit potenziellen Gesundheitsgefahren. Seine vergleichbaren Lösungsvermögen machen es zu einem brauchbaren Ersatz .
2P-Ersatz
Die Verbindung ist auch eine Alternative zu 2-Pyrrolidon (2P), insbesondere in Anwendungen, in denen ihre einzigartigen Lösemitteleigenschaften für bessere Ergebnisse genutzt werden können .
Biochemische Analyse
Biochemical Properties
Propanamide, 3-methoxy-N,N-dimethyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with neutral organics, which are a class of compounds that do not ionize in water . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which can influence the compound’s solubility and reactivity in biological systems.
Cellular Effects
Propanamide, 3-methoxy-N,N-dimethyl- affects various types of cells and cellular processes. It has been shown to cause serious eye irritation and may damage organs through prolonged or repeated exposure . This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of propanamide, 3-methoxy-N,N-dimethyl- involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting metabolic pathways and cellular processes. Additionally, propanamide, 3-methoxy-N,N-dimethyl- can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propanamide, 3-methoxy-N,N-dimethyl- can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be stable under certain conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where the compound can cause cumulative damage to cells and tissues over time.
Dosage Effects in Animal Models
The effects of propanamide, 3-methoxy-N,N-dimethyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause toxic or adverse effects. For instance, high doses of propanamide, 3-methoxy-N,N-dimethyl- have been associated with organ damage and reproductive toxicity . Threshold effects have also been observed, where a certain dosage level must be reached before significant biological effects occur.
Metabolic Pathways
Propanamide, 3-methoxy-N,N-dimethyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in its breakdown and utilization . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of propanamide, 3-methoxy-N,N-dimethyl- within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its localization within different cellular compartments . The compound’s distribution can affect its bioavailability and activity, influencing its overall biological effects.
Subcellular Localization
Propanamide, 3-methoxy-N,N-dimethyl- is localized within specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the mitochondria or endoplasmic reticulum . This subcellular localization is crucial for its role in biochemical reactions and cellular processes.
Eigenschaften
IUPAC Name |
3-methoxy-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7(2)6(8)4-5-9-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVMWHCOFMFPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068836 | |
| Record name | Propanamide, 3-methoxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53185-52-7 | |
| Record name | 3-Methoxy-N,N-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53185-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, 3-methoxy-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053185527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 3-methoxy-N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide, 3-methoxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-N,N-dimethylpropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



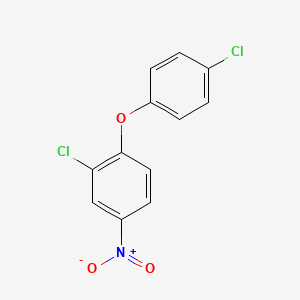
![3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18,20,22,24,26(30),27-tridecaene-11,16-dione](/img/structure/B1585388.png)
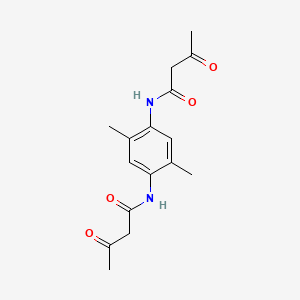
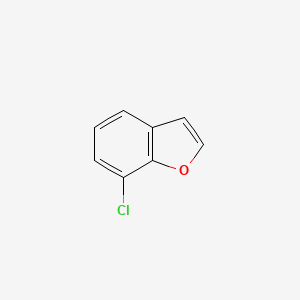

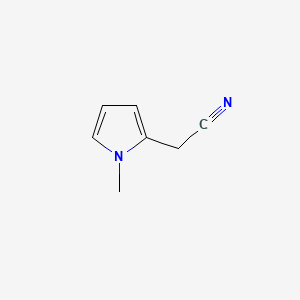



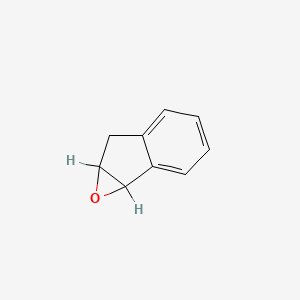
![[1,1'-Biphenyl]-4-carbonitrile, 4'-ethoxy-](/img/structure/B1585401.png)

